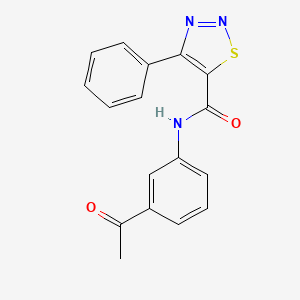

N-(3-acetylphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

CAS No.:

Cat. No.: VC14815196

Molecular Formula: C17H13N3O2S

Molecular Weight: 323.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H13N3O2S |

|---|---|

| Molecular Weight | 323.4 g/mol |

| IUPAC Name | N-(3-acetylphenyl)-4-phenylthiadiazole-5-carboxamide |

| Standard InChI | InChI=1S/C17H13N3O2S/c1-11(21)13-8-5-9-14(10-13)18-17(22)16-15(19-20-23-16)12-6-3-2-4-7-12/h2-10H,1H3,(H,18,22) |

| Standard InChI Key | LQOJEFNZAHTOHU-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3 |

Introduction

N-(3-acetylphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is an organic compound belonging to the thiadiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound features an acetylphenyl group and a phenyl group attached to the thiadiazole ring, along with a carboxamide functional group. Its unique structure contributes to its potential biological and chemical applications, making it a subject of interest in medicinal chemistry and material science.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 3-acetylphenylhydrazine with phenyl isothiocyanate. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and it is commonly performed under reflux to facilitate the formation of the desired product. Purification methods such as recrystallization or column chromatography are employed to isolate the final compound.

Alternative Synthesis Techniques:

-

Microwave-Assisted Synthesis: Enhances yields and reduces reaction times.

-

Ultrasonic-Assisted Techniques: Improves reaction efficiency.

Biological Activities

Thiadiazole derivatives, including N-(3-acetylphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide, exhibit a range of biological activities. Research indicates that these compounds can possess antifungal, antiviral, insecticidal, anticancer, and antiamoebic properties. The mechanism of action often involves inhibition of specific enzymes or proteins critical for cellular processes such as DNA replication and protein synthesis, leading to reduced cell proliferation and growth.

Research Findings

Studies on thiadiazole derivatives have shown promising results in anticancer research. For instance, some 1,3,4-thiadiazole derivatives have demonstrated higher anticancer activity than reference drugs like doxorubicin and bleomycin . The incorporation of specific substituents, such as phenyl or trifluoromethyl groups, can enhance biological activity significantly .

Anticancer Activity:

-

Cell Lines Affected: MCF-7 (breast cancer), A549 (lung carcinoma), HepG2 (hepatocellular carcinoma).

-

Mechanism: Inhibition of enzymes critical for cell cycle progression, induction of apoptosis.

Potential Applications

N-(3-acetylphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide has potential applications in various fields, including:

-

Medicinal Chemistry: Anticancer, antifungal, and antiviral properties make it a candidate for drug development.

-

Agricultural Sector: Insecticidal properties could be utilized in pest control.

Future Directions:

-

Detailed Mechanism Studies: Further research is needed to elucidate the precise mechanisms by which this compound exerts its biological effects.

-

Clinical Trials: Potential for clinical trials to assess efficacy and safety in humans.

Comparison with Other Thiadiazole Derivatives

The uniqueness of N-(3-acetylphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide lies in its specific combination of functional groups and its potential for diverse applications across pharmaceutical and agricultural sectors. Other thiadiazole derivatives, such as N-(4-acetylphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide, also exhibit promising biological activities, highlighting the versatility of the thiadiazole class.

Comparison Table:

| Compound | Biological Activities | Potential Applications |

|---|---|---|

| N-(3-acetylphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide | Anticancer, antifungal, antiviral | Medicinal chemistry, agricultural sector |

| N-(4-acetylphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide | Anticancer, antibacterial | Medicinal chemistry |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume